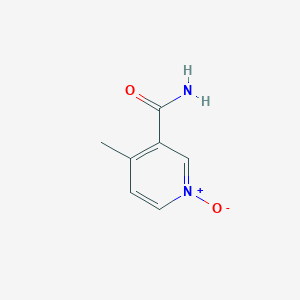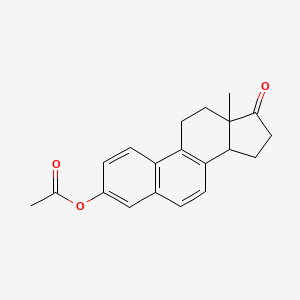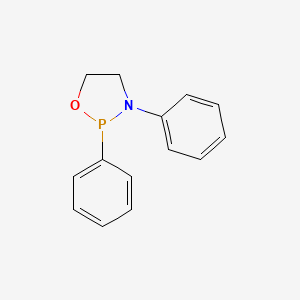![molecular formula C14H21N5O6 B14736259 N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine CAS No. 5616-19-3](/img/structure/B14736259.png)
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two piperazine rings, each with two ketone groups, connected through an ethyl bridge to a glycine moiety. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine typically involves the reaction of glycine with 1,2-bis(3,5-dioxopiperazin-1-yl)ethane. The process generally requires:
Reagents: Glycine, 1,2-bis(3,5-dioxopiperazin-1-yl)ethane
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used
Reduction: Reduction reactions can modify the ketone groups, leading to the formation of alcohols or other reduced forms
Substitution: The piperazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential role in modulating biological pathways
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)propane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)butane
Uniqueness
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine stands out due to its glycine moiety, which imparts unique properties and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.
Propiedades
Número CAS |
5616-19-3 |
|---|---|
Fórmula molecular |
C14H21N5O6 |
Peso molecular |
355.35 g/mol |
Nombre IUPAC |
2-[bis[2-(3,5-dioxopiperazin-1-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N5O6/c20-10-5-18(6-11(21)15-10)3-1-17(9-14(24)25)2-4-19-7-12(22)16-13(23)8-19/h1-9H2,(H,24,25)(H,15,20,21)(H,16,22,23) |
Clave InChI |
TVHZKILKJGDURX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)CN1CCN(CCN2CC(=O)NC(=O)C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)

![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)




![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
